Bienvenue dans la boutique en ligne BenchChem!

3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

HDAC1 target residence time IC50 shift

CM-675 is the only validated dual PDE5/class I HDAC probe optimized for CNS studies. Unlike pan-HDAC or hydroxamate-based inhibitors, it uniquely combines PDE5 inhibition (IC50 114 nM) with time-dependent HDAC1-3 selectivity, sparing HDAC6. This specific pharmacodynamic signature drives p-CREB/Ac-H3-mediated cognitive rescue in the Tg2576 AD mouse model at 2.5 mg/kg. Its favorable hERG safety profile (IC50 >30 µM) supports chronic in vivo protocols where cardiovascular safety is paramount. Procure CM-675 as the essential benchmark positive control for any dual PDE5/HDAC SAR program or synaptic plasticity study.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 2034270-34-1
Cat. No. B2899658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS2034270-34-1
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C17H18N4O3/c22-15-10-19-17(24)21(15)13-4-7-20(8-5-13)16(23)12-2-1-11-3-6-18-14(11)9-12/h1-3,6,9,13,18H,4-5,7-8,10H2,(H,19,24)
InChIKeyUPRGHHNMODRJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CM-675): A Dual PDE5/HDAC1 Inhibitor for Neurodegenerative Research Procurement


3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034270-34-1, also catalogued as 1872466-47-1 and widely referred to as CM-675) is a first-in-class, rationally designed dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDAC1/2/3) [1]. It bears an imidazolidine-2,4-dione core linked via a piperidine spacer to an indole-6-carbonyl moiety, and was developed as an optimized chemical probe for Alzheimer's disease (AD) mechanistic studies [1]. Unlike early-generation hydroxamate-based dual PDE5/pan-HDAC inhibitors, CM-675 exhibits prolonged target residence time on HDACs and a class I HDAC-selective profile, enabling dissection of isoform-specific contributions to synaptic plasticity and cognitive endpoints [1].

Why Generic Substitution of 3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CM-675) Fails for Neurodegenerative Target Engagement Studies


In-class dual PDE5/HDAC inhibitors cannot be simply interchanged with CM-675 because critical parameters that govern target engagement—isoform selectivity, target residence time, CNS penetration, and functional cellular responses—vary dramatically across chemical series. CM-675 was specifically optimized to combine PDE5 inhibition (IC50 114 nM) with class I HDAC selectivity (sparing HDAC6), and its time-dependent HDAC1 occupancy yields IC50 values that shift from 673 nM (30 min) to 69 nM (6 h pre-incubation), a phenomenon not observed with shorter-residence-time hydroxamate analogs [1][2]. Substitution with a pan-HDAC inhibitor or a PDE5-selective agent alone would fail to replicate the dual CREB phosphorylation and histone acetylation pharmacodynamic signature required for in vivo efficacy in AD models [1].

Quantitative Differentiation Evidence for 3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CM-675) Versus Closest Analogs


Time-Dependent HDAC1 Inhibition Potency Exceeds Hydroxamate-Based Dual Inhibitors

CM-675 demonstrates a pronounced time-dependent increase in HDAC1 inhibitory potency that is absent in early hydroxamate-based dual PDE5/pan-HDAC inhibitors. After 30 min pre-incubation, the HDAC1 IC50 is 673 nM; this improves ~3.7-fold to 180 nM after 4 h, and reaches 69 nM after 6 h, representing an overall ~9.8-fold enhancement [1][2]. In contrast, hydroxamate-based compounds from the prior series (e.g., compounds 7 and 14) exhibit rapid-onset, time-independent IC50 values in the same assay format, failing to show this progressive potency gain [1].

HDAC1 target residence time IC50 shift chemical probe optimization

Class I HDAC Selectivity Profile Versus Pan-HDAC Inhibitors

CM-675 was designed as a class I HDAC-selective inhibitor, sparing HDAC6. In the primary publication, CM-675 (29a) showed potent inhibition of HDAC1 (IC50: 673 nM at 30 min, dropping to 69 nM at 6 h), HDAC2, and HDAC3, with substantially weaker activity against HDAC6 [1]. This contrasts with pan-HDAC inhibitors such as SAHA (vorinostat) and earlier hydroxamate-based dual inhibitors (e.g., compound 7) that inhibit HDAC6 at nanomolar concentrations, leading to tubulin acetylation liabilities and a narrower therapeutic window in neuronal systems [1][2].

HDAC isoform selectivity class I HDAC HDAC6 sparing therapeutic window

In Vivo Target Engagement in the CNS: CREB Phosphorylation and Histone Acetylation

CM-675 (29a) demonstrated significant in vivo target engagement in the mouse central nervous system. Following systemic administration (10 mg kg⁻¹, i.p.), hippocampal tissue showed increased phosphorylation of cAMP response element-binding protein (CREB) at Ser133, a downstream marker of PDE5 inhibition, and elevated acetylation of histone H3 (Ac-H3), a marker of HDAC inhibition [1]. In contrast, earlier hydroxamate-based dual inhibitors (e.g., compound 7) achieved lower brain-to-plasma ratios and failed to produce statistically significant Ac-H3 changes in hippocampal homogenates at equivalent doses [1].

in vivo pharmacodynamics blood-brain barrier penetration CREB phosphorylation histone H3 acetylation

In Vivo Cognitive Efficacy in the Tg2576 Alzheimer's Disease Mouse Model

CM-675 (29a) was tested in the Tg2576 transgenic mouse model of Alzheimer's disease and demonstrated cognitive rescue in the novel object recognition (NOR) task at low doses. Chronic treatment with 2.5 mg kg⁻¹ (i.p.) significantly restored the discrimination index to levels statistically indistinguishable from wild-type littermates [1]. In comparison, earlier hydroxamate-based dual inhibitor 7 required higher doses (10 mg kg⁻¹) to achieve a similar magnitude of cognitive improvement and showed a narrower safety margin [1][2].

Alzheimer's disease Tg2576 cognitive rescue novel object recognition

PDE5 Inhibition Potency Comparable to Established PDE5-Selective Agents

The PDE5 inhibitory activity of CM-675 (IC50: 114 nM) is within the same order of magnitude as clinically used PDE5-selective inhibitors such as sildenafil (IC50 ~3–10 nM) and tadalafil (IC50 ~5 nM), but importantly, CM-675 is the only compound in its class that simultaneously engages class I HDACs [1][2]. When compared to the earlier hydroxamate-based dual inhibitor 7, CM-675 shows comparable or slightly weaker PDE5 potency (compound 7 PDE5 IC50 ~80 nM) but dramatically superior HDAC selectivity and residence time, resulting in a more desirable dual pharmacodynamic profile overall [1][3].

PDE5 inhibition cGMP signaling dual pharmacology sildenafil comparator

Favorable ADME-Tox Profile and Blood-Brain Barrier Penetration Validated for CNS Studies

CM-675 was profiled for absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) parameters. It showed adequate brain penetration with a brain-to-plasma concentration ratio (Kp) supporting CNS target engagement at pharmacologically active doses [1]. Importantly, CM-675 exhibited no significant inhibition of the hERG potassium channel (IC50 >30 µM), predicting a low risk of cardiac QT prolongation—a known liability of several HDAC inhibitors including vorinostat and some earlier dual inhibitors [1]. In contrast, hydroxamate-based compound 7 displayed moderate hERG inhibition (IC50 ~8 µM), significantly limiting its chronic dosing potential in preclinical models [1].

ADME-Tox blood-brain barrier CNS drug delivery hERG safety

Validated Application Scenarios for 3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CM-675) in Neurodegenerative Disease Research


Dual PDE5/Class I HDAC Pharmacological Probe for Alzheimer's Disease Mechanistic Studies

CM-675 is the only chemical probe validated to simultaneously inhibit PDE5 (IC50 114 nM) and class I HDACs (time-dependent HDAC1 IC50 69–673 nM) while sparing HDAC6, with demonstrated in vivo target engagement in the hippocampus and cognitive rescue in the Tg2576 AD mouse model at 2.5 mg kg⁻¹ [1]. Researchers investigating the intersection of cGMP/CREB signaling and histone acetylation in synaptic plasticity should prioritize CM-675 over single-target agents or pan-HDAC inhibitors because only it recapitulates the dual pharmacodynamic signature (p-CREB + Ac-H3) required for pathway dissection.

Chronic In Vivo Dosing Paradigms Requiring CNS Penetration and Cardiac Safety

With a hERG IC50 >30 µM and confirmed brain exposure at pharmacologically active doses, CM-675 is suited for chronic intraperitoneal dosing studies in mice where cardiovascular safety is paramount [1]. Previous hydroxamate-based dual inhibitors (e.g., compound 7) exhibited hERG IC50 values in the single-digit micromolar range, precluding long-term administration [1]. CM-675's favorable safety margin enables multi-week treatment protocols in neurodegenerative models without confounding cardiac toxicity.

Isoform-Selective HDAC Target Validation in Neuronal Systems

CM-675's class I HDAC selectivity (HDAC1–3 inhibition with HDAC6 sparing) makes it the probe of choice for experiments designed to attribute HDAC isoform-specific contributions to neuronal function [1][2]. Pan-HDAC inhibitors (e.g., SAHA) or HDAC6-selective probes (e.g., tubastatin A) cannot dissect the roles of individual class I isoforms. CM-675, used in conjunction with isoform-specific genetic knockdown, enables conclusive target validation studies in primary neuronal cultures and brain slice preparations.

Structure-Activity Relationship (SAR) Benchmarking for Next-Generation Dual PDE/HDAC Inhibitors

As the lead compound from an extensive medicinal chemistry optimization campaign spanning two chemical series, CM-675 (29a) serves as the benchmark comparator for any new dual PDE5/class I HDAC inhibitor program [1][2]. Its full in vitro selectivity panel, time-dependent IC50 data, in vivo pharmacokinetic parameters, and cognitive efficacy endpoint at 2.5 mg kg⁻¹ in Tg2576 mice establish a comprehensive reference standard against which novel analogs must be measured. Procurement of CM-675 as a positive control is essential for SAR studies aiming to improve upon its balanced dual pharmacology.

Quote Request

Request a Quote for 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.